molecular formula C10H12ClNO B1354488 4-(4-Chlorophenyl)morpholine CAS No. 70291-67-7

4-(4-Chlorophenyl)morpholine

Cat. No. B1354488
CAS RN: 70291-67-7
M. Wt: 197.66 g/mol
InChI Key: KDWPYZPZUPWJGB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)morpholine is a chemical compound with the molecular formula C10H12ClNO . It is a solid at room temperature .


Synthesis Analysis

The synthesis of morpholines, including 4-(4-Chlorophenyl)morpholine, has been a subject of significant research due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)morpholine consists of a morpholine ring attached to a 4-chlorophenyl group . The average molecular weight is 197.661 Da .


Physical And Chemical Properties Analysis

4-(4-Chlorophenyl)morpholine is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 323.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 53.0±0.3 cm3, and its polar surface area is 12 Å2 .

Scientific Research Applications

Crystal Structure Analysis

The compound 4-(4-Chlorophenyl)morpholine has been studied in the context of crystal structure analysis. For example, the crystal structure of dimethomorph, a morpholine fungicide, was examined, highlighting the dihedral angles between the central chlorophenyl and terminal benzene and morpholine rings (Kang et al., 2015).

Synthesis and Characterization

There has been significant research in the synthesis and characterization of compounds containing 4-(4-Chlorophenyl)morpholine. For instance, studies on the synthesis and spectroscopic characterization of Co(III) complexes with morpholine are notable (Amirnasr et al., 2001). Additionally, the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in antiobesity agents, involves the use of 4-(4-Chlorophenyl)morpholine (Hao Zhi-hui, 2007).

Biological Properties

Research has also focused on the biological properties of derivatives of 4-(4-Chlorophenyl)morpholine. For instance, the synthesis and biological properties of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides have been examined, showing pronounced anticonvulsive and peripheral n-cholinolytic activities (Papoyan et al., 2011).

Fluorescent Probes

Morpholine-type compounds, such as 4-(4-Chlorophenyl)morpholine, have been used in the development of fluorescent probes for imaging. A morpholine-type naphthalimide chemsensor was developed as a lysosome-targeted fluorometric sensor for trivalent metal ions in living cells (Ye et al., 2019).

Corrosion Inhibition

Research into the application of 4-(4-Chlorophenyl)morpholine as a corrosion inhibitor has also been conducted. For example, a study on N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide as a corrosion inhibitor for mild steel in sulfuric acid medium showed significant inhibition efficiency (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

Pharmaceutical Research

In pharmaceutical research, 4-(4-Chlorophenyl)morpholine derivatives have been synthesized and evaluated for various biological activities,including anticonvulsant and antidepressant effects. For instance, compounds like 1-(4-Chlorophenyl)-4-(4-morpholinyl)-2,5-dihydro-1H-imidazolin-2-one have been investigated for their anticonvulsant properties (Heinecke & Thiel, 2001). Similarly, the synthesis of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride, with potential antidepressant activity, has been reported (Guo Ya-nan, 2010).

Antimicrobial and Antitubercular Activities

Certain derivatives of 4-(4-Chlorophenyl)morpholine have demonstrated antimicrobial and antitubercular activities. Studies on compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have shown remarkable anti-tuberculosis activity and antimicrobial properties (Mamatha S.V et al., 2019).

Safety And Hazards

4-(4-Chlorophenyl)morpholine is classified as a dangerous substance. It has hazard statements H311-H302-H315-H319, indicating that it is toxic in contact with skin, harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

4-(4-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWPYZPZUPWJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439581
Record name 4-(4-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)morpholine

CAS RN

70291-67-7
Record name 4-(4-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
MT Omar, MM Habashy, AM Youssef… - Journal für Praktische …, 1989 - Wiley Online Library
Hydrazine hydrate, morpholine and benzylamine react with 3‐aryl‐5‐arylmethylene‐2,4‐dioxothiazolidines 1a–d to give mixtures of thiolopropenamides 2, ethylideneamino‐biuret 3 …
Number of citations: 5 onlinelibrary.wiley.com
Y Tsuji, KT Huh, Y Ohsugi… - The Journal of Organic …, 1985 - ACS Publications
1, 5-Pentanediol reacts with aliphatic and aromatic primary amines in the presence of a ruthenium catalyst modified with phosphine ligandsto give N-substituted piperidines in fair to …
Number of citations: 156 pubs.acs.org
D Jiang, C Du, Z Yan, S Ge, Z Feng, L Wan… - Journal of Materials …, 2023 - pubs.rsc.org
Purely organic room temperature phosphorescence (RTP) luminogens have drawn much attention owing to their potential application in anti-counterfeiting, biological imaging and …
Number of citations: 1 pubs.rsc.org
Y Monguchi, K Kitamoto, T Ikawa… - Advanced Synthesis …, 2008 - Wiley Online Library
A heterogeneous palladium on carbon (Pd/C)‐catalyzed coupling between amines and aromatic halides including aromatic chlorides has been achieved using sodium tert‐butoxide (…
Number of citations: 66 onlinelibrary.wiley.com
G Min, J Seo, HM Ko - The Journal of Organic Chemistry, 2018 - ACS Publications
An unprecedented three-component reaction of arynes, tertiary amines, and nucleophiles has been demonstrated through ammonium salt intermediates. This protocol allows access to …
Number of citations: 21 pubs.acs.org
T Nishio, Y Omote - The Journal of Organic Chemistry, 1985 - ACS Publications
The photochemical reactivity of l, 4-benzoxazin-2-ones 1 with electron-poor olefins 2 such as cyanoolefins and vinyl carboxylates is described. Irradiation of l, 4-benzoxazin-2-ones la-c …
Number of citations: 35 pubs.acs.org
S Meiries, A Chartoire, AMZ Slawin, SP Nolan - Organometallics, 2012 - ACS Publications
A very straightforward synthesis of [Pd(IPr*)(acac)Cl] has been developed from commercially available Pd(acac) 2 and the easily prepared IPr*·HCl (acac = acetylacetonate; IPr* = N,N′…
Number of citations: 78 pubs.acs.org
DJ Bryant, LN Zakharov, DR Tyler - Organometallics, 2019 - ACS Publications
The rational design and synthesis of a novel dialkylbiarylphosphine ligand, 2′-(dimethylphosphine)-2,6-dimethoxy-1,1′-biphenyl (MeSPhos), for palladium-catalyzed C–N cross-…
Number of citations: 5 pubs.acs.org
M Huang, J Hou, R Yang, L Zhang, X Zhu, Y Wan - Synthesis, 2014 - thieme-connect.com
A copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system has been established for the preparation of phenothiazines in good yields by two routes, starting from 2-iodoanilines …
Number of citations: 14 www.thieme-connect.com
YB Huang, CT Yang, J Yi, XJ Deng… - The Journal of organic …, 2011 - ACS Publications
Resin-bound organic ionic bases (RBOIBs) were developed in which tetraalkyl-ammonium or phosphonium cations are covalently attached to solid resins. The application tests showed …
Number of citations: 78 pubs.acs.org

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